2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid 2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 1471339-65-7
VCID: VC11670201
InChI: InChI=1S/C28H22O3/c29-26(30)20-31-25-18-16-24(17-19-25)28(23-14-8-3-9-15-23)27(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-19H,20H2,(H,29,30)
SMILES: C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4
Molecular Formula: C28H22O3
Molecular Weight: 406.5 g/mol

2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid

CAS No.: 1471339-65-7

Cat. No.: VC11670201

Molecular Formula: C28H22O3

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid - 1471339-65-7

Specification

CAS No. 1471339-65-7
Molecular Formula C28H22O3
Molecular Weight 406.5 g/mol
IUPAC Name 2-[4-(1,2,2-triphenylethenyl)phenoxy]acetic acid
Standard InChI InChI=1S/C28H22O3/c29-26(30)20-31-25-18-16-24(17-19-25)28(23-14-8-3-9-15-23)27(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-19H,20H2,(H,29,30)
Standard InChI Key GOFIMUDMXZWRPY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The IUPAC name of the compound, 2-[4-(1,2,2-triphenylethenyl)phenoxy]acetic acid, reflects its core structure: a phenoxy group substituted at the para position with a 1,2,2-triphenylvinyl moiety, linked to an acetic acid group via an ether bond . The triphenylvinyl group contributes significant steric bulk and π-conjugation, which influence the compound’s electronic properties and reactivity. The SMILES notation (C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4) and InChIKey (GOFIMUDMXZWRPY-UHFFFAOYSA-N) provide unambiguous representations of its connectivity, essential for computational modeling and database indexing.

Crystallographic and Stereochemical Considerations

While crystallographic data for this specific compound remains unpublished, analogous triphenylvinyl-containing structures often exhibit non-planar geometries due to steric repulsion between phenyl rings . The dihedral angles between the central ethenyl group and adjacent phenyl rings likely range between 30° and 60°, as observed in similar systems . Such conformational flexibility may impact intermolecular interactions in solid-state or aggregated forms.

Physicochemical Properties

Key physical properties include a predicted density of 1.193±0.06g/cm31.193 \pm 0.06 \, \text{g/cm}^3 and a boiling point of 536.2±45.0C536.2 \pm 45.0^\circ \text{C} at 760 mmHg . The logP value of 6.157 indicates high lipophilicity, suggesting preferential solubility in organic solvents such as dimethylformamide (DMF) or dichloromethane. The polar surface area (PSA) of 46.53 Ų reflects moderate polarity, primarily contributed by the carboxylic acid and ether oxygen atoms.

Spectral Signatures

  • UV-Vis Spectroscopy: The extended π-system of the triphenylvinyl group is expected to absorb strongly in the 250–350 nm range, with molar absorptivity (ε\varepsilon) exceeding 104L\cdotpmol1\cdotpcm110^4 \, \text{L·mol}^{-1}\text{·cm}^{-1} based on analogous chromophores .

  • NMR Spectroscopy: 1H^1\text{H} NMR would reveal distinct resonances for the acetic acid proton (δ12.5ppm\delta \approx 12.5 \, \text{ppm}), phenoxy aromatic protons (δ6.87.5ppm\delta \approx 6.8–7.5 \, \text{ppm}), and triphenylvinyl protons (δ6.97.3ppm\delta \approx 6.9–7.3 \, \text{ppm}) .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid involves multi-step protocols, as detailed in patent literature . A generalized approach includes:

Phenoxyacetic Acid Intermediate Formation

  • Etherification: Reacting 4-hydroxyphenyltriphenylethylene with chloroacetic acid in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K2_2CO3_3) to form the phenoxyacetic acid ester .

  • Acid Hydrolysis: Treating the ester with aqueous HCl to yield the free carboxylic acid .

Triphenylvinyl Group Installation

The triphenylvinyl moiety is introduced via a Wittig reaction between a benzophenone-derived ylide and a styrene precursor, followed by coupling to the phenoxyacetic acid scaffold . Critical parameters include:

  • Solvent: Toluene or THF for optimal ylide reactivity.

  • Temperature: 80–110°C to facilitate [2+2] cycloaddition and subsequent elimination.

  • Catalyst: Triphenylphosphine for ylide generation.

Process Optimization

Patent WO2013056488A1 highlights strategies for improving yield and purity:

  • Solvent Recycling: Closed-loop systems recover >95% of DMF, reducing waste .

  • pH Control: Maintaining reaction pH between 9–11 during hydrolysis minimizes side-product formation .

  • Temperature Gradients: Stepwise heating (50°C → 150°C) enhances reaction kinetics while preventing decomposition .

Physical and Chemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition onset at 220°C, with complete volatilization by 550°C . The high thermal resilience is attributed to the aromatic stabilization of the triphenylvinyl group.

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
DMSO25.625
Ethanol8.325
Water<0.125
Dichloromethane45.225
Data derived from analog studies .

Reactivity

  • Acid-Base Behavior: The carboxylic acid group (pKa4.2\text{p}K_a \approx 4.2) undergoes deprotonation in basic media, forming water-soluble salts (e.g., sodium or potassium) .

  • Electrophilic Substitution: The para position of the phenoxy group is susceptible to nitration or sulfonation under strong acidic conditions .

Applications in Research and Industry

Organic Synthesis

As a heterocyclic building block, the compound serves as a precursor for:

  • Luminescent Materials: Triphenylvinyl groups are known aggregation-induced emission (AIE) activators, enabling applications in organic light-emitting diodes (OLEDs) .

  • Pharmaceutical Intermediates: Functionalization of the acetic acid moiety can yield bioactive derivatives, such as kinase inhibitors or anti-inflammatory agents .

Materials Science

In a landmark study, Gui et al. demonstrated that structural analogs of this compound exhibit fluorescence turn-on behavior upon binding Al3+\text{Al}^{3+}, achieving detection limits of 1.2×108M1.2 \times 10^{-8} \, \text{M}. This suggests potential utility in:

  • Environmental Sensing: Heavy metal detection in aqueous systems.

  • Bioimaging: Intracellular Al3+\text{Al}^{3+} tracking in live cells.

Catalysis

The electron-rich aromatic system can stabilize metal nanoparticles (e.g., Pd, Au), enhancing catalytic activity in cross-coupling reactions .

Recent Advances and Future Directions

AIE-Active Probes

Modifying the phenoxyacetic acid moiety with polar groups (e.g., sulfonate) could enhance water solubility for biological imaging applications .

Sustainable Synthesis

Adopting microwave-assisted or flow-chemistry protocols may reduce reaction times from hours to minutes while improving yields .

Computational Modeling

Density functional theory (DFT) studies could elucidate electronic transitions responsible for the compound’s luminescent properties, guiding the design of next-generation optoelectronic materials .

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